(3-Fluorophenyl)methanethiol

Overview

Description

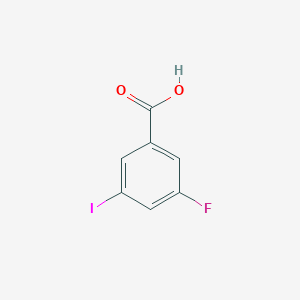

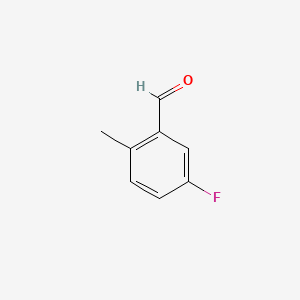

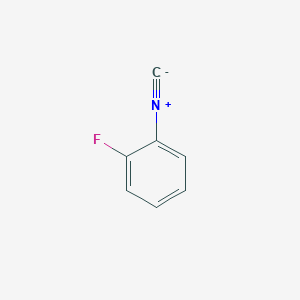

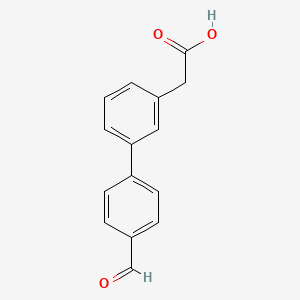

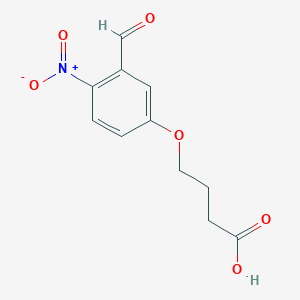

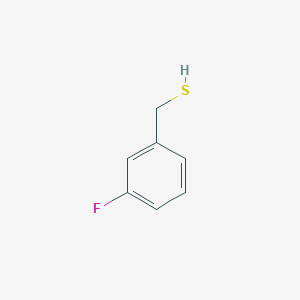

“(3-Fluorophenyl)methanethiol” is a chemical compound with the molecular formula C7H7FS . It is also known by other names such as “3-Fluorobenzyl mercaptan” and "3-fluorobenzylthiol" . The molecular weight of this compound is 142.20 g/mol .

Molecular Structure Analysis

The InChI code for “(3-Fluorophenyl)methanethiol” is 1S/C7H7FS/c8-7-3-1-2-6(4-7)5-9/h1-4,9H,5H2 . The Canonical SMILES representation is C1=CC(=CC(=C1)F)CS . These codes provide a textual representation of the molecule’s structure.

Physical And Chemical Properties Analysis

“(3-Fluorophenyl)methanethiol” has a molecular weight of 142.20 g/mol . It has a XLogP3 value of 2.5, indicating its relative lipophilicity . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass are both 142.02524956 g/mol . The topological polar surface area is 1 Ų . The heavy atom count is 9 .

Scientific Research Applications

Comprehensive Analysis of (3-Fluorophenyl)methanethiol Applications

(3-Fluorophenyl)methanethiol is a versatile chemical compound with a variety of applications in scientific research. Below is a detailed analysis of six unique applications, each within its own dedicated section.

Synthesis of Pharmaceutical Compounds: (3-Fluorophenyl)methanethiol is used in the synthesis of various pharmaceutical compounds. Its ability to introduce a fluorinated phenyl group into molecules makes it valuable for creating compounds with enhanced metabolic stability and bioavailability. The thiol group also offers a reactive handle for further functionalization, which is crucial in drug design and development.

Development of Agrochemicals: In agrochemical research, (3-Fluorophenyl)methanethiol can be utilized to develop new pesticides and herbicides. Its structural motif is found in many biologically active molecules, and the incorporation of the fluorine atom can lead to compounds with improved activity and selectivity against pests and weeds.

Material Science Innovations: This compound finds applications in material science, particularly in the creation of novel polymers and coatings. The thiol group can undergo polymerization reactions, leading to materials with unique properties such as enhanced durability or specific interaction with other substances.

Cancer Research: (3-Fluorophenyl)methanethiol has potential applications in cancer research. As a derivative of methanethiol, it may be involved in studying dysregulated sulfur metabolism in cancer cells. Methanethiol derivatives are being explored as biomarkers for non-invasive cancer diagnosis due to their presence in the breath and body fluids of cancer patients .

Analytical Chemistry: In analytical chemistry, (3-Fluorophenyl)methanethiol can be used as a derivatization agent for the detection of various compounds. Its unique chemical signature allows for the identification and quantification of substances in complex mixtures, which is essential for environmental monitoring and forensic analyses.

Fluorescence Microscopy: The compound’s structure may allow for its use in fluorescence microscopy, where it could be attached to biomolecules to study their behavior under the microscope. Fluorinated compounds often exhibit unique fluorescent properties, making them useful for imaging applications in biological research .

Safety and Hazards

The safety information for “(3-Fluorophenyl)methanethiol” indicates that it is a combustible liquid . The hazard statements include H227, H315, H319, and H335 . Precautionary statements include P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 .

Mechanism of Action

Target of Action

(3-Fluorophenyl)methanethiol, also known as 3-fluorobenzyl hydrosulfide It is structurally similar to methanethiol, a volatile sulfur compound (vsc) that has been associated with cancer . Methanethiol is predominantly produced by gut bacteria and is rapidly degraded by the methanethiol oxidase (MTO) activity of selenium-binding protein 1 (SELENBP1) . Therefore, it’s plausible that (3-Fluorophenyl)methanethiol may interact with similar targets.

Mode of Action

Based on its structural similarity to methanethiol, it may interact with the same or similar biochemical pathways .

Biochemical Pathways

Methanethiol, a compound structurally similar to (3-Fluorophenyl)methanethiol, is involved in sulfur metabolism . Dysregulation of sulfur metabolism, resulting in elevated levels of VSCs, has been associated with cancer . Methanethiol is produced by gut bacteria and is rapidly degraded by the MTO activity of SELENBP1 . An increase in methanethiol levels may derive from non-enzymatic reactions, such as a Maillard reaction between glucose and methionine, two metabolites enriched in cancer cells .

Pharmacokinetics

Methanethiol is rapidly degraded by the MTO activity of SELENBP1 .

Result of Action

Methanethiol, a structurally similar compound, has been proposed as a promising biomarker for non-invasive cancer diagnosis .

Action Environment

The action of (3-Fluorophenyl)methanethiol may be influenced by various environmental factors. For instance, the ingestion of dietary proteins that contain high amounts of methionine may result in increased methanethiol production by the gut microbiome . Furthermore, activated charcoal and zinc salts have been demonstrated to neutralize sulfur-containing malodorous gases such as methanethiol .

properties

IUPAC Name |

(3-fluorophenyl)methanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FS/c8-7-3-1-2-6(4-7)5-9/h1-4,9H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMZGGJCLPBGARD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10375756 | |

| Record name | (3-fluorophenyl)methanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Fluorophenyl)methanethiol | |

CAS RN |

40096-23-9 | |

| Record name | (3-fluorophenyl)methanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 40096-23-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.